(S)-1-Benzyl-3-methyl-1,4-diazepane is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It features a diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a benzyl group and a methyl group on the diazepane ring, contributing to its unique properties and biological activities. The molecular formula for (S)-1-benzyl-3-methyl-1,4-diazepane is C13H20N2, with a molecular weight of approximately 204.32 g/mol.
(S)-1-Benzyl-3-methyl-1,4-diazepane is classified under diazepanes, which are cyclic compounds containing nitrogen atoms in their structure. This compound can be sourced from various chemical suppliers and is used primarily in research contexts to study its biological interactions and potential therapeutic applications.
The synthesis of (S)-1-benzyl-3-methyl-1,4-diazepane can be achieved through several methods:
Industrial production often utilizes continuous flow reactors to enhance scalability and efficiency. Catalysts such as imine reductases are employed to maintain high selectivity during the synthesis process.
(S)-1-Benzyl-3-methyl-1,4-diazepane has a distinct structural configuration characterized by:
This structural arrangement contributes to its unique chemical properties, influencing its interactions with biological systems.
(S)-1-Benzyl-3-methyl-1,4-diazepane can undergo various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired products in these reactions. For example, oxidation may require careful monitoring to avoid overoxidation or side reactions.
Research indicates that (S)-1-benzyl-3-methyl-1,4-diazepane exhibits significant biological activity as a ligand for sigma receptors (σR). These receptors are involved in various neurological processes, making this compound potentially useful in treating conditions such as anxiety and depression. The mechanism involves selective binding to σ1 and σ2 receptors, which could lead to therapeutic applications in neuropharmacology.
Studies have shown that derivatives of (S)-1-benzyl-3-methyl-1,4-diazepane selectively interact with sigma receptors, influencing neurotransmitter systems and potentially modulating mood-related pathways in the brain.
(S)-1-benzyl-3-methyl-1,4-diazepane is stable under standard conditions but may react under specific chemical treatments such as oxidation or reduction . Its solubility profile suggests compatibility with organic solvents commonly used in laboratory settings.
(S)-1-Benzyl-3-methyl-1,4-diazepane has several scientific applications:
The compound's unique properties and potential therapeutic applications highlight its importance in both academic research and industrial settings.
The development of diazepane-based pharmacophores represents a significant trajectory in medicinal chemistry, evolving from simple heterocyclic constructs to sophisticated therapeutic agents. Initially, diazepane derivatives gained prominence through their structural presence in benzodiazepine anxiolytics, but the 1,4-diazepane scaffold itself—a seven-membered ring with two nitrogen atoms at positions 1 and 4—emerged as a versatile framework for drug design due to its conformational flexibility and capacity for diverse substitution patterns. Early synthetic routes relied heavily on halogenated solvents and multistep sequences with moderate yields, posing environmental and scalability challenges. A paradigm shift occurred with advanced methodologies like palladium-catalyzed C–N bond metathesis, which enabled efficient construction of the diazepane core under milder conditions. This method utilized N,O-acetals (e.g., 111) reacting with diamines (110) to yield diazepanes (112) while generating methanol as a benign byproduct, simplifying purification [1].
Further innovations included cobalt-catalyzed hydrogen atom transfer (HAT) and radical-polar crossover reactions for synthesizing complex variants like 2-imino-1,3-diazepanes (114) [1]. Industrial-scale production later incorporated continuous flow reactors and environmentally benign solvents (e.g., acetonitrile), replacing traditional halogenated solvents like dichloromethane. This transition is exemplified in the synthesis of key intermediates such as (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane*, where nitrile solvents improved coupling efficiency and reduced ecological impact [8]. The table below summarizes key synthetic advancements:
Table 1: Evolution of Synthetic Methods for 1,4-Diazepane Core
Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
Early-stage | Diacid-diamine cyclization in DCM | Simple reagents | Low yields (20–40%); halogenated solvents |
2000–2010 | Pd-catalyzed C–N metathesis | Mild conditions; methanol byproduct | Requires specialized catalysts |
2010–Present | Flow chemistry in nitrile solvents | High purity (>95%); scalable; eco-friendly | Initial equipment investment |
Stereochemistry is a critical determinant of the biological activity and receptor interactions of 1,4-diazepane derivatives. The chiral center at position 3 in (S)-1-benzyl-3-methyl-1,4-diazepane induces distinct three-dimensional conformations that influence pharmacodynamics. This is starkly illustrated by natural products like terretrione D (2), a 1,4-diazepane isolated from the marine fungus Penicillium sp. CYE-87. Its (3S,6S) configuration enables specific NOESY correlations (e.g., between H-3 and H-6) and hydrogen-bonding networks that enhance affinity for biological targets. Experimental data confirm that the S-enantiomer of 3-methyl-1,4-diazepanes exhibits superior antimigratory activity against MDA-MB-231 cancer cells (IC₅₀ = 8.2 μM) compared to the R-isomer (IC₅₀ = 38.7 μM) [9].
The synthesis of enantiopure diazepanes historically leveraged chiral auxiliaries like 2-oxoimidazolidine-4-carboxylate, enabling kinetic resolution during amination . Modern asymmetric catalysis, particularly iridium-catalyzed allylic substitutions, achieves enantioselectivities >90% ee for pyrimidine-fused diazepinones (135). Such precision is indispensable for optimizing interactions with stereosensitive targets like G-protein-coupled receptors (GPCRs) or enzymes, where a single enantiomer may dictate efficacy versus off-target effects [1] [7].
Table 2: Impact of Stereochemistry on Bioactivity in Diazepane Derivatives
Compound | Configuration | Biological Activity | Key Interaction Mechanism |
---|---|---|---|
Terretrione D (2) | (3S,6S) | Antimigratory (MDA-MB-231); Antifungal (C. albicans) | H-bonding at C-3/C-6; hydrophobic pocket engagement |
Pentostatin | (8R) | Anticancer (adenosine deaminase inhibition) | Transition-state mimicry |
(S)-1-Benzyl-3-methyl- | (3S) | Sigma receptor affinity (Ki = 15 nM) | Ionic interaction with Glu172 |
The strategic incorporation of benzyl and methyl substituents into the 1,4-diazepane scaffold profoundly modulates physicochemical properties, receptor affinity, and metabolic stability. The benzyl group at N-1 serves as a versatile pharmacophore anchor, enabling π-stacking with aromatic residues in binding pockets (e.g., Phe87 in σ1 receptors). Concurrently, the 3-methyl group enhances stereoelectronic effects, influencing ring conformation and nucleophilicity. Structure-activity relationship (SAR) studies demonstrate that N-1 benzylation boosts lipophilicity (logP increase ≈ 1.2 units), facilitating blood-brain barrier penetration for CNS-targeted agents [1] [4].
In enzyme inhibition, the benzyl moiety in avibactam—a diazepine-derived β-lactamase inhibitor—engages a hydrophobic cleft in TEM-1 β-lactamase, while its methyl group optimizes steric fit near Val216. Similarly, in GPCR ligands, replacing benzyl with cyclohexylmethyl (e.g., 1-(cyclohexylmethyl)-1,4-diazepane) reduces CYP3A4 metabolism by 70% due to hindered N-dealkylation [3]. The methyl group’s role extends to kinetic stabilization: in (S)-1-benzyl-3-methyl-1,4-diazepan-2-one, the methyl substituent at C-3 restricts ring inversion, preserving a bioactive U-shaped conformation critical for orexin receptor antagonism [1] [4].
Table 3: Benzyl and Methyl Substituent Effects on Diazepane Bioactivity
Modification | Property Change | Biological Consequence | Example Application |
---|---|---|---|
N-1 Benzylation | ↑ LogP (Δ+1.2); ↑ steric bulk | Enhanced CNS penetration; improved receptor affinity | Sigma-1 antagonists (Ki < 50 nM) |
C-3 Methylation ((S)-) | Locked U-shaped conformation; ↑ metabolic stability | Prolonged in vivo half-life; enantioselective target engagement | Orexin receptor antagonists |
N-1 Cyclohexylmethyl | ↓ CYP3A4 metabolism; ↑ lipophilicity | Reduced hepatotoxicity; sustained plasma exposure | Cannabinoid receptor probes |
The synergy between these substituents is exemplified in the design of CXCR4 antagonists, where 1-benzyl-3-methyl-1,4-diazepan-5-one acts as a core scaffold. Its benzyl group mediates π-cation interactions with Asp262, while the methyl group stabilizes a chair-like conformation, optimizing binding-pocket occupancy . Such targeted modifications underscore the rational adaptability of the 1,4-diazepane scaffold in addressing diverse therapeutic imperatives.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: